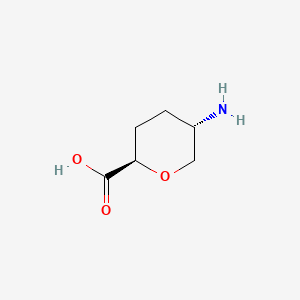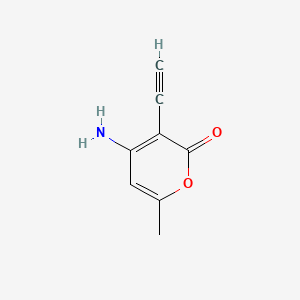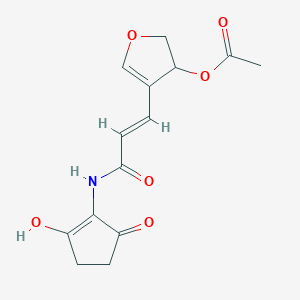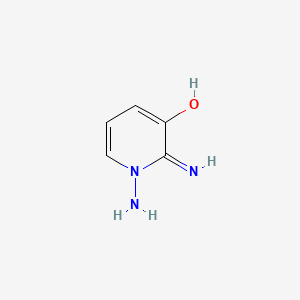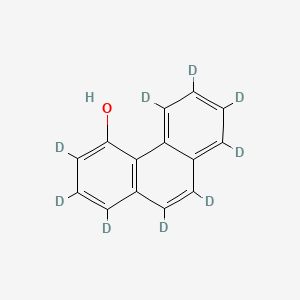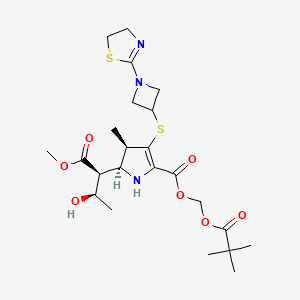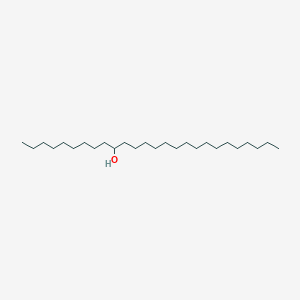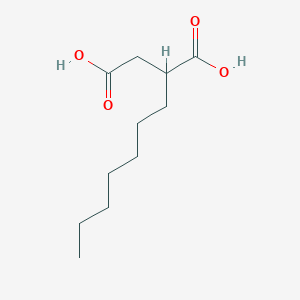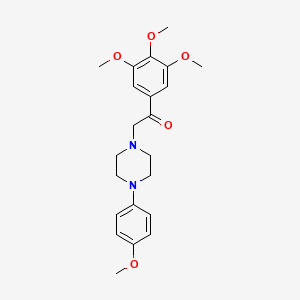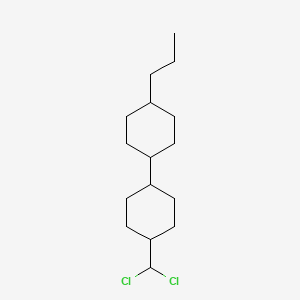
Trans-4-(trans-4-propylcyclohexyl)cyclohexylmethylenechloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves the reaction of 4-propylcyclohexyl with cyclohexyl methylene chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often conducted under controlled temperatures and pressures.
Applications De Recherche Scientifique
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and studies involving cell membranes.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride include:
4-trans-(4-trans-propylcyclohexyl)-cyclohexyl α-maltoside: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
1-(chloromethyl)-4-cyclohexyl-1-propylcyclohexane: Another structurally related compound with variations in its chemical reactivity and uses.
trans-4-(trans-4-propylcyclohexyl) cyclohexyl methylene chloride stands out due to its unique combination of stability and reactivity, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C16H28Cl2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-(dichloromethyl)-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H28Cl2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-16H,2-11H2,1H3 |
Clé InChI |
QLQOEVUDATZFQL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


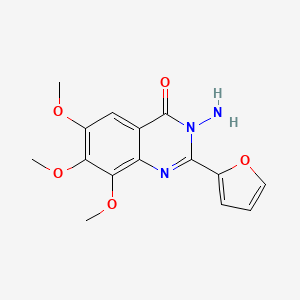
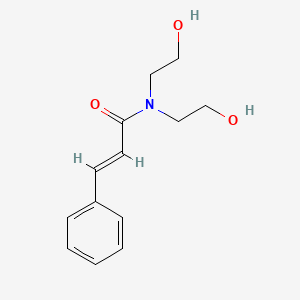
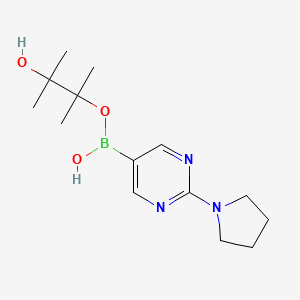
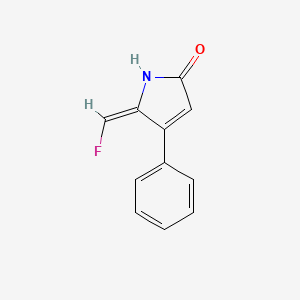
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
